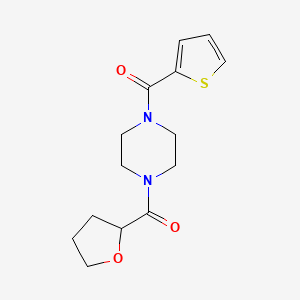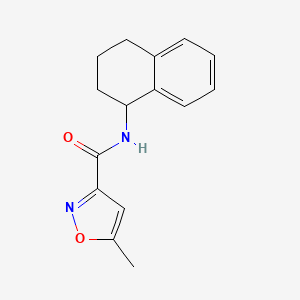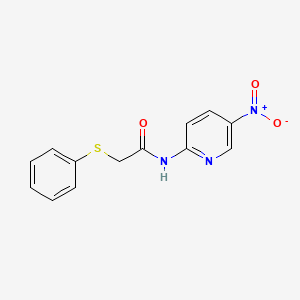![molecular formula C18H19NO3 B4181859 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide
描述
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide, commonly known as MDMA, is a psychoactive drug that belongs to the amphetamine class. MDMA is a synthetic compound that has gained popularity in recreational use due to its ability to produce feelings of emotional warmth, increased empathy, and heightened sensory perception. In addition, MDMA has been studied for its potential therapeutic applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.
作用机制
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of emotional warmth, empathy, and euphoria. MDMA also affects the activity of certain brain regions involved in emotional processing, such as the amygdala and prefrontal cortex.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. MDMA also increases the release of oxytocin, a hormone that is associated with feelings of bonding and social connection.
实验室实验的优点和局限性
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of serotonin and other neurotransmitters on behavior and cognition. MDMA can also be used to investigate the neural mechanisms underlying social behavior and empathy. However, one limitation is that MDMA has a high potential for abuse and can produce neurotoxic effects at high doses.
未来方向
There are several future directions for research on MDMA. One area of interest is the potential therapeutic applications of MDMA in treating other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective analogs of MDMA that have fewer side effects and a lower potential for abuse. Finally, there is a need for further research on the long-term effects of MDMA use on the brain and behavior.
科学研究应用
MDMA has been studied extensively for its potential therapeutic applications in treating psychiatric disorders such as N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide, anxiety, and depression. Several clinical trials have been conducted to evaluate the safety and efficacy of MDMA-assisted psychotherapy in treating these disorders. The results of these trials have been promising, with MDMA-assisted psychotherapy showing significant improvements in symptoms and quality of life for patients with N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide and other psychiatric disorders.
属性
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(15-8-9-16-17(11-15)22-12-21-16)19-18(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUCPKGKMYUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4181790.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)
![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![2-(3-bromophenoxy)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B4181805.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)



![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)